molecular formula C17H24N2O5S B5401749 N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B5401749
M. Wt: 368.4 g/mol
InChI Key: YLMRPQAQRMTNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of an enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is its potential toxicity, which may limit its therapeutic applications.

Future Directions

1. Further studies are needed to explore the potential therapeutic applications of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
2. Studies are needed to investigate the potential toxicity of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide and its long-term effects on brain function.
3. Further research is needed to optimize the pharmacokinetic properties of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide, including its oral bioavailability and brain penetration.
4. Studies are needed to investigate the potential interactions of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide with other drugs and their effects on brain function.
5. Further studies are needed to explore the potential use of N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide as a tool for studying the role of GABAergic neurotransmission in various neurological disorders.

Synthesis Methods

N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction between 3,4-dimethoxybenzaldehyde and cyclopropylamine to form N-cyclopropyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-cyclopropyl-3,4-dimethoxybenzyl-p-toluenesulfonamide. Finally, this compound is reacted with 3-piperidinecarboxylic acid to form N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide.

Scientific Research Applications

N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of epilepsy, which is characterized by excessive neuronal activity in the brain. N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for drug addiction. Additionally, N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N-cyclopropyl-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-23-15-8-7-14(10-16(15)24-2)25(21,22)19-9-3-4-12(11-19)17(20)18-13-5-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMRPQAQRMTNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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